![molecular formula 2C7H7ClO6P2S.4Na.H2O B1146841 Tiludronate disodium hemihydrate CAS No. 155453-10-4](/img/structure/B1146841.png)
Tiludronate disodium hemihydrate
Vue d'ensemble
Description
Tiludronate disodium hemihydrate is a bisphosphonate compound characterized by a (4-chlorophenylthio) group on the carbon atom of the basic P-C-P structure common to all bisphosphonates . It is used primarily in the treatment of metabolic bone disorders, such as Paget’s disease of bone (osteitis deformans) . This compound affects calcium metabolism and inhibits bone resorption and soft tissue calcification .
Méthodes De Préparation
The synthesis of tiludronate disodium hemihydrate involves the reaction of (4-chlorophenyl)thiomethylene bisphosphonic acid with sodium hydroxide to form the disodium salt . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions . Industrial production methods involve large-scale synthesis using similar reaction conditions, followed by purification and crystallization to obtain the hemihydrate form .
Analyse Des Réactions Chimiques
Tiludronate disodium hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The (4-chlorophenylthio) group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Treatment of Navicular Syndrome in Horses
Tiludronate disodium is primarily indicated for managing clinical signs associated with navicular syndrome in horses. A multicenter, placebo-controlled study demonstrated its effectiveness:
- Study Design : 208 horses were treated with either tiludronate disodium or a placebo, alongside corrective shoeing.
- Results : The treatment group showed significant improvement in lameness and reduction in navicular bone edema as assessed by MRI over a two-month period .
Paget's Disease in Humans
Tiludronate has also been studied for its potential use in treating Paget's disease, a disorder characterized by abnormal bone remodeling:
- Efficacy Studies : In a double-blind randomized trial comparing tiludronate to etidronate, it was found that tiludronate at doses of 400 mg/day significantly reduced alkaline phosphatase levels after three months compared to placebo and was more effective than etidronate .
Dosage (mg/day) | Response Rate (%) |
---|---|
Placebo | 0 |
200 mg | 31 |
400 mg | 52 |
600 mg | 82 |
Safety Profile and Adverse Effects
While tiludronate disodium is generally well-tolerated, some adverse effects have been reported:
- Renal Effects : Transient elevations in creatinine levels were observed in a small percentage of treated horses but returned to normal without clinical signs of renal dysfunction .
- Other Reactions : Reports include polyuria, polydipsia, and rare instances of acute renal failure when combined with non-steroidal anti-inflammatory drugs (NSAIDs) .
Mécanisme D'action
Tiludronate disodium hemihydrate exerts its effects primarily by inhibiting osteoclastic activity . The compound disrupts the cytoskeletal ring structure of osteoclasts, leading to their detachment from the bone surface . It also inhibits the osteoclastic proton pump, reducing the resorption of the mineralized matrix . These actions result in decreased bone resorption and turnover .
Comparaison Avec Des Composés Similaires
Tiludronate disodium hemihydrate is similar to other bisphosphonates, such as etidronate and clodronate . it has unique properties that distinguish it from these compounds:
Etidronate: Tiludronate has a higher potency and longer duration of action compared to etidronate.
Clodronate: Tiludronate has a different mechanism of action and is more effective in inhibiting osteoclastic activity.
Other similar compounds include pamidronate, alendronate, ibandronate, risedronate, and zoledronate . Each of these compounds has unique properties and applications in the treatment of metabolic bone disorders .
Activité Biologique
Tiludronate disodium hemihydrate, a first-generation bisphosphonate, is primarily used in the treatment of Paget's disease and other conditions associated with excessive bone resorption. Its biological activity is characterized by its ability to inhibit osteoclastic activity, thereby reducing bone resorption and influencing calcium metabolism.
Tiludronate disodium acts on bone through several mechanisms:
- Inhibition of Osteoclasts : It disrupts the cytoskeletal structure of osteoclasts, which are cells responsible for bone resorption. This disruption leads to the detachment of osteoclasts from the bone surface and inhibits their proton pump activity .
- Reduction in Enzymatic Processes : The compound reduces the enzymatic and transport processes that facilitate the resorption of the mineralized matrix in bone .
Pharmacokinetics
The pharmacokinetic profile of tiludronate disodium includes:
- Absorption : The mean oral bioavailability is approximately 6% when taken after fasting. This bioavailability can decrease significantly (up to 90%) when taken with food .
- Distribution : Once absorbed, tiludronate has a high affinity for bone tissue, where it rapidly binds and remains active .
- Excretion : About 50% of the administered dose is excreted unchanged by the kidneys, while the remainder is retained in bone tissue .
Clinical Efficacy
Tiludronate has been evaluated in various clinical studies, particularly in patients with Paget's disease. Key findings include:
- Reduction in Serum Alkaline Phosphatase (SAP) : In a multicenter study, patients treated with tiludronate showed a statistically significant reduction in SAP levels compared to those receiving placebo. The responder rates were notably higher for doses of 400 mg and 600 mg compared to placebo (67.6% vs. 16.1%, p < 0.001) .
- Long-term Effects : A follow-up study indicated that tiludronate maintained efficacy over six months, with continued reductions in SAP levels and improved clinical outcomes for patients suffering from Paget's disease .
Case Studies
- Paget's Disease Treatment :
-
Veterinary Applications :
- Tiludronate disodium has also been used in veterinary medicine, particularly for treating navicular syndrome in horses. A study reported that horses receiving tiludronate showed significant improvement in lameness scores compared to controls, although some transient elevations in renal parameters were noted post-treatment .
Adverse Effects
While generally well-tolerated, tiludronate disodium can cause some adverse effects:
- Renal Impairment : Transient increases in blood urea nitrogen (BUN) and creatinine levels have been observed, particularly when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Gastrointestinal Issues : Some patients report gastrointestinal discomfort, which is more pronounced at higher doses (600 mg) compared to lower doses (400 mg) .
Summary Table of Biological Activity
Feature | Description |
---|---|
Mechanism of Action | Inhibits osteoclast activity; disrupts cytoskeletal structure |
Bioavailability | ~6% when taken orally; reduced by food intake |
Primary Indications | Paget's disease, osteoporosis |
Clinical Efficacy | Significant reduction in serum alkaline phosphatase |
Common Adverse Effects | Renal impairment, gastrointestinal discomfort |
Propriétés
IUPAC Name |
tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKAYPVWJFARG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2Na4O13P4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155453-10-4 | |
Record name | Tiludronate disodium hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TILUDRONATE DISODIUM HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.